molecular formula C26H23Cl2N3O2S B14930006 1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea

1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea

Cat. No.: B14930006
M. Wt: 512.4 g/mol
InChI Key: GMLGDCRCBBFZIT-UHFFFAOYSA-N
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Description

N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-METHYLPHENYL)-N-PHENETHYLTHIOUREA is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-METHYLPHENYL)-N-PHENETHYLTHIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the dichlorophenyl and methyphenyl groups through substitution reactions. The final step involves the addition of the phenethylthiourea moiety under controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-METHYLPHENYL)-N-PHENETHYLTHIOUREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and methyphenyl groups allow it to bind to hydrophobic pockets in proteins, while the phenethylthiourea moiety can form hydrogen bonds with amino acid residues. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-METHYLPHENYL)-N-PHENETHYLTHIOUREA stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include:

This compound’s unique structure provides it with distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C26H23Cl2N3O2S

Molecular Weight

512.4 g/mol

IUPAC Name

1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C26H23Cl2N3O2S/c1-17-7-5-10-19(15-17)29-26(34)30(14-13-18-8-3-2-4-9-18)22-16-23(32)31(25(22)33)24-20(27)11-6-12-21(24)28/h2-12,15,22H,13-14,16H2,1H3,(H,29,34)

InChI Key

GMLGDCRCBBFZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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